Potassium (4-acetamidophenyl)trifluoroboranuide
Overview
Description
Potassium (4-acetamidophenyl)trifluoroboranuide is a chemical compound with the molecular formula C8H8BF3KNO and a molecular weight of 241.06 g/mol . It is known for its applications in various chemical reactions, particularly in the field of organic synthesis. The compound is characterized by the presence of a trifluoroborate group, which imparts unique reactivity and stability to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (4-acetamidophenyl)trifluoroboranuide can be synthesized through several methods. One common approach involves the reaction of 4-acetamidophenylboronic acid with potassium trifluoroborate under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate. The mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the compound in its solid form .
Chemical Reactions Analysis
Types of Reactions
Potassium (4-acetamidophenyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions, often catalyzed by transition metals like palladium or nickel.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions, where it acts as a nucleophilic partner to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents include palladium catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF).
Major Products
The major products formed from these reactions are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Potassium (4-acetamidophenyl)trifluoroboranuide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium (4-acetamidophenyl)trifluoroboranuide in chemical reactions involves the activation of the trifluoroborate group. This activation allows the compound to participate in nucleophilic substitution and coupling reactions. The molecular targets and pathways involved include the formation of transient intermediates that facilitate the transfer of functional groups and the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
Potassium (4-bromophenyl)trifluoroborate: Similar in structure but contains a bromine atom instead of an acetamido group.
Potassium (4-methoxyphenyl)trifluoroborate: Contains a methoxy group, offering different reactivity and applications.
Uniqueness
Potassium (4-acetamidophenyl)trifluoroboranuide is unique due to the presence of the acetamido group, which can influence its reactivity and interactions in chemical reactions. This makes it particularly useful in the synthesis of specific organic compounds where the acetamido functionality is desired .
Properties
IUPAC Name |
potassium;(4-acetamidophenyl)-trifluoroboranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3NO.K/c1-6(14)13-8-4-2-7(3-5-8)9(10,11)12;/h2-5H,1H3,(H,13,14);/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XICGZZIOZHTOEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)NC(=O)C)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3KNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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